molecular formula C10H17F2NO3 B1445447 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol CAS No. 1232365-42-2

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Cat. No. B1445447
M. Wt: 237.24 g/mol
InChI Key: RNZVBWMKWVRXIY-UHFFFAOYSA-N
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Description

The compound “1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol” is a type of Boc-protected amino compound . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . It is generally the first option when there is a need to protect an amino function due to the attractive properties of the resulting Boc-derivative .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . In order to study the resulting bonding geometry, the 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography .

Scientific Research Applications

Specific Scientific Field

The use of Boc-protected amines is prevalent in organic chemistry , particularly in the synthesis of multifunctional targets .

Summary of the Application

Boc-protected amines are used as protecting groups in the synthesis of multifunctional targets . They play a pivotal role in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application or Experimental Procedures

The Boc-protection of amines is generally the first option when there is a need to protect an amino function . The resulting Boc-derivative has attractive properties and is stable under certain conditions . Boc can be cleaved by mild acidolysis .

Results or Outcomes

The use of Boc-protected amines has facilitated the synthesis of various complex organic compounds . It has also been applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-8(2,3)16-7(15)13-9(6-14)4-10(11,12)5-9/h14H,4-6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZVBWMKWVRXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

CAS RN

1232365-42-2
Record name tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol
Reactant of Route 2
1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol
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1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol
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Reactant of Route 6
1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

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